8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran
CAS No.: 57543-79-0
Cat. No.: VC18703017
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57543-79-0 |
|---|---|
| Molecular Formula | C11H11NO4 |
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | 8-methoxy-2-methyl-3-nitro-2H-chromene |
| Standard InChI | InChI=1S/C11H11NO4/c1-7-9(12(13)14)6-8-4-3-5-10(15-2)11(8)16-7/h3-7H,1-2H3 |
| Standard InChI Key | SHCOTMVNOXWXRY-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(=CC2=C(O1)C(=CC=C2)OC)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran is systematically named under IUPAC guidelines as 8-methoxy-2-methyl-3-nitro-2H-chromene. Its molecular formula, C₁₁H₁₁NO₄, corresponds to a molecular weight of 221.21 g/mol . The compound’s structure features a benzopyran backbone with three substituents: a methoxy group (-OCH₃) at position 8, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 3 (Figure 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 57543-79-0 |
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | 8-methoxy-2-methyl-3-nitro-2H-chromene |
| SMILES | CC1C(=CC2=C(O1)C(=CC=C2)OC)N+[O-] |
| InChI Key | SHCOTMVNOXWXRY-UHFFFAOYSA-N |
The SMILES notation illustrates the methyl group’s placement on the pyran ring’s oxygen-bearing carbon, while the nitro group occupies a meta position relative to the methoxy substituent .
Structural Analysis and Conformational Dynamics
X-ray crystallography and computational modeling reveal a planar benzopyran system with slight puckering at the pyran oxygen. The nitro group adopts a coplanar orientation with the aromatic ring, facilitating resonance stabilization. The methyl group at position 2 introduces steric hindrance, marginally distorting the pyran ring’s chair conformation . Nuclear magnetic resonance (NMR) studies confirm distinct proton environments: the methoxy group resonates as a singlet at δ 3.85 ppm, while the methyl group on the pyran oxygen appears as a doublet at δ 1.45 ppm due to coupling with adjacent protons .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via nitration of 8-methoxy-2-methyl-2H-chromene. A typical protocol involves:
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Dissolving the precursor in anhydrous dichloromethane at 0°C.
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Gradual addition of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating mixture.
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Maintaining reaction temperatures below 10°C to prevent polysubstitution.
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Quenching with ice-water and extracting with ethyl acetate.
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Purification via silica gel chromatography, yielding 65–72% product .
Critical Parameters:
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Temperature control minimizes byproducts like 3,5-dinitro derivatives.
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Anhydrous conditions prevent hydrolysis of the methyl ether.
Industrial Manufacturing
Industrial processes optimize for cost and scalability:
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Continuous-Flow Reactors: Enhance heat dissipation during exothermic nitration.
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Catalytic Recycling: Reuse sulfuric acid via distillation.
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Quality Control: HPLC purity ≥99% is maintained for pharmaceutical-grade batches .
Chemical Reactivity and Functionalization
Reduction of the Nitro Group
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 8-methoxy-2-methyl-3-amino-2H-chromene. This intermediate is pivotal for synthesizing heterocyclic drugs, such as benzodiazepine analogs .
Electrophilic Substitution
The electron-deficient aromatic ring undergoes sulfonation at position 5 when treated with oleum (fuming H₂SO₄), producing sulfonic acid derivatives used in dye manufacturing .
Stability and Degradation
The compound is photolabile, decomposing under UV light to 8-methoxy-2-methyl-2H-chromene-3-carboxylic acid via nitro group oxidation. Storage in amber glass at 4°C is recommended .
Applications in Research and Industry
Pharmaceutical Intermediates
Chinese suppliers report its use in synthesizing:
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Antifungal Agents: Via Schiff base formation with aromatic aldehydes.
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Surfactants: Quaternary ammonium derivatives enhance hydrophilicity .
Agrochemical Development
The nitro group’s electron-withdrawing properties enhance herbicidal activity in preliminary trials. Patent literature describes its incorporation into glyphosate analogs for broadleaf weed control .
Materials Science
Polymerization with styrene yields nitro-functionalized resins with applications in ion-exchange membranes .
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparisons
The methyl group at position 2 in the target compound enhances lipid solubility compared to lactone derivatives, improving bioavailability in pesticidal formulations .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s role in enzymatic inhibition.
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Green Synthesis: Develop solvent-free nitration methods.
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Pharmacokinetics: Assess absorption and metabolism in mammalian models.
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